molecular formula C7H9F3N2 B12122818 1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)-

1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)-

Cat. No.: B12122818
M. Wt: 178.15 g/mol
InChI Key: UPJQDUNGKPYWPP-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)- typically involves the reaction of pyrrole derivatives with appropriate reagents. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2-methanamine, 1-methyl-alpha-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H9F3N2

Molecular Weight

178.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanamine

InChI

InChI=1S/C7H9F3N2/c1-12-4-2-3-5(12)6(11)7(8,9)10/h2-4,6H,11H2,1H3

InChI Key

UPJQDUNGKPYWPP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C(F)(F)F)N

Origin of Product

United States

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